4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Overview
Description
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H6BrN3O4S It is characterized by the presence of amino, bromo, nitro, and sulfonamide functional groups attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound might inhibit bacterial dna growth and cell division by interfering with the synthesis of folate .
Biochemical Analysis
Biochemical Properties
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . The compound’s sulfonamide group allows it to mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of folate, an essential cofactor for DNA synthesis and repair.
Cellular Effects
This compound affects various types of cells by interfering with cellular processes such as DNA synthesis and repair. The compound’s inhibition of dihydropteroate synthetase leads to a decrease in folate levels, which in turn affects cell proliferation and survival . Additionally, the compound can influence cell signaling pathways and gene expression by altering the availability of folate-dependent cofactors required for methylation reactions and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthetase, where it competes with PABA for binding . This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a precursor to folate. The resulting decrease in folate levels affects various cellular processes, including DNA synthesis, repair, and methylation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under conditions that promote degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in prolonged effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydropteroate synthetase without causing significant toxicity . At higher doses, the compound may cause adverse effects such as folate deficiency, which can lead to symptoms like anemia, immunosuppression, and impaired growth . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on folate synthesis and cellular function.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate synthesis. The compound interacts with dihydropteroate synthetase, inhibiting its activity and disrupting the production of dihydropteroate, a key intermediate in the folate synthesis pathway . This inhibition affects the overall metabolic flux of folate and can lead to changes in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . The compound’s sulfonamide group allows it to interact with various cellular components, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthetase . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications that direct it to particular organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of 4-nitro-2-bromo-5-nitrobenzene-1-sulfonamide.
Reduction: Formation of 4-amino-2-bromo-5-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-bromo-5-nitrobenzene-1-sulfonic acid
- 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide
- 4-Amino-2-bromo-5-nitrobenzene-1-sulfonyl chloride
Uniqueness
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations, while the sulfonamide group provides potential biological activity .
Properties
IUPAC Name |
4-amino-2-bromo-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUZLYUBCCHEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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